molecular formula C14H13ClN2O2S B7584446 N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide

Cat. No.: B7584446
M. Wt: 308.8 g/mol
InChI Key: UBUOXTZVKQVWBP-UHFFFAOYSA-N
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Description

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide, also known as ACT-335827, is a novel small molecule that has been studied for its potential therapeutic applications in various diseases.

Mechanism of Action

The exact mechanism of action of N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide is not fully understood. However, it is believed to work by modulating the activity of the glycine transporter 1 (GlyT1), which is responsible for the reuptake of glycine in the brain. By inhibiting GlyT1, this compound increases the availability of glycine in the brain, which in turn enhances the activity of N-methyl-D-aspartate (NMDA) receptors. NMDA receptors are involved in various physiological processes, including learning and memory, and are thought to be dysregulated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It increases the levels of glycine in the brain, enhances the activity of NMDA receptors, and reduces neuroinflammation. In addition, it has been found to improve cognitive function and reduce psychotic symptoms in animal models of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, allowing it to exert its effects on the brain. In addition, it has been shown to have a favorable safety profile in animal studies. However, one limitation is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its therapeutic potential.

Future Directions

There are several future directions for the study of N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide. One area of research is to further investigate its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Another area of research is to elucidate its exact mechanism of action, which could lead to the development of more potent and selective GlyT1 inhibitors. Finally, more studies are needed to investigate its safety and efficacy in human clinical trials.

Synthesis Methods

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-chlorobenzoyl chloride with thiophene-3-carboxylic acid, followed by the reaction of the resulting intermediate with 2-aminopropionitrile. The final product is obtained after several purification steps, including crystallization and column chromatography.

Scientific Research Applications

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide has been studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. In addition, it has been found to have antipsychotic effects in animal models of schizophrenia.

Properties

IUPAC Name

N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-14(13(16)19,10-3-2-4-11(15)7-10)17-12(18)9-5-6-20-8-9/h2-8H,1H3,(H2,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUOXTZVKQVWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)(C(=O)N)NC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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